molecular formula C12H13NO2 B073850 N-Butylphthalimide CAS No. 1515-72-6

N-Butylphthalimide

Cat. No. B073850
Key on ui cas rn: 1515-72-6
M. Wt: 203.24 g/mol
InChI Key: DLKDEVCJRCPTLN-UHFFFAOYSA-N
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Patent
US06008374

Procedure details

A 10-gallon stainless steel reactor equipped with a turbine blade impeller, cooling coil, distilling condenser, azeotropic separator, thermocouple probe and means to maintain a nitrogen atmosphere, was charged with 15.335 kg (103.53 moles) phthalic anhydride. N-butylamine (7.663 kg, 104.57 moles) from a pressure vessel was slowly added to the reactor which was at room temperature, e.g., about 25° C. The resulting exothermic reaction between the amine and phthalic anhydride was continued until the temperature in the reactor rose to 90° C., at which time addition of amine was complete. The reaction mixture was then heated, with removal of water, for a 5 hour period until the temperature of the mixture reached 200° C. The reaction mixture then was maintained at 200° C. for 2 hours. The resulting product was vacuum distilled at a temperature ranging from 150-155° C. and at a pressure of 20 mm, to afford a liquid which solidified. The melting point of the solid was about 34 to 35° C. and was produced at a 95% yield.
Quantity
15.335 kg
Type
reactant
Reaction Step One
Quantity
7.663 kg
Type
reactant
Reaction Step Two
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
95%

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:11])[O:6][C:4](=O)[C:3]2=[CH:7][CH:8]=[CH:9][CH:10]=[C:2]12.[CH2:12]([NH2:16])[CH2:13][CH2:14][CH3:15]>O>[CH2:12]([N:16]1[C:1](=[O:11])[C:2]2=[CH:10][CH:9]=[CH:8][CH:7]=[C:3]2[C:4]1=[O:6])[CH2:13][CH2:14][CH3:15]

Inputs

Step One
Name
Quantity
15.335 kg
Type
reactant
Smiles
C1(C=2C(C(=O)O1)=CC=CC2)=O
Step Two
Name
Quantity
7.663 kg
Type
reactant
Smiles
C(CCC)N
Step Three
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(C=2C(C(=O)O1)=CC=CC2)=O
Step Four
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 10-gallon stainless steel reactor equipped with a turbine blade impeller
TEMPERATURE
Type
TEMPERATURE
Details
cooling coil
DISTILLATION
Type
DISTILLATION
Details
distilling condenser
TEMPERATURE
Type
TEMPERATURE
Details
to maintain a nitrogen atmosphere
CUSTOM
Type
CUSTOM
Details
was at room temperature
CUSTOM
Type
CUSTOM
Details
e.g., about 25° C
CUSTOM
Type
CUSTOM
Details
reached 200° C
DISTILLATION
Type
DISTILLATION
Details
distilled at a temperature
CUSTOM
Type
CUSTOM
Details
ranging from 150-155° C. and at a pressure of 20 mm
CUSTOM
Type
CUSTOM
Details
to afford a liquid which
CUSTOM
Type
CUSTOM
Details
was about 34 to 35° C.
CUSTOM
Type
CUSTOM
Details
was produced at a 95% yield

Outcomes

Product
Name
Type
Smiles
C(CCC)N1C(C=2C(C1=O)=CC=CC2)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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